Ethyl 4-chloro-7H-pyrrolo[2,3-D]pyrimidine-5-carboxylate
Overview
Description
Ethyl 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate is a chemical compound with the CAS Number: 144927-57-1 . It has a molecular weight of 225.63 .
Synthesis Analysis
The synthesis of this compound involves several steps. One method involves preparing ethyl 2-cyano-4,4-dimethoxybutanoate by coupling ethyl 2-cyanoacetate and 2-bromo-1,1-dimethoxyethane . This is followed by the addition of formamidine to ethyl 2-cyano-4,4-dimethoxybutanoate to prepare 6-amino-5-(2,2-dimethoxyethyl)pyrimidin-4-ol . This compound is then converted to 7H-pyrrolo[2,3-d]pyrimidin-4-ol, which is finally converted to 4-chloro-7H-pyrrolo[2,3-d]pyrimidine .Molecular Structure Analysis
The IUPAC name for this compound is ethyl 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate . The InChI code is 1S/C9H8ClN3O2/c1-2-15-9(14)5-3-11-8-6(5)7(10)12-4-13-8/h3-4H,2H2,1H3,(H,11,12,13) .Chemical Reactions Analysis
This compound is an important pharmaceutical intermediate and is widely used in the synthesis of many pharmaceutical intermediates . It is also used in the synthesis of Janus kinase (JAK) inhibitors .Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It has a molecular weight of 225.63 g/mol . The InChI key is PCLIRPRTLSCXET-UHFFFAOYSA-N .Scientific Research Applications
Synthesis of Heterocyclic Compounds
Ethyl 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate serves as a key precursor in the synthesis of a wide range of heterocyclic compounds, which are of significant interest due to their biological and medicinal properties. A comprehensive review by Parmar, Vala, & Patel (2023) highlights the importance of hybrid catalysts in the synthesis of pyranopyrimidine scaffolds. These scaffolds are extensively studied for their applicability in medicinal and pharmaceutical industries, showcasing the broader synthetic applications and bioavailability of compounds derived from ethyl 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate.
Optical Sensors and Biological Significance
The compound also finds application in the development of biologically significant pyrimidine-based optical sensors, as discussed by Jindal & Kaur (2021). Pyrimidine derivatives, including those derived from ethyl 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate, are utilized as exquisite sensing materials due to their ability to form both coordination and hydrogen bonds, making them suitable for use as sensing probes in various biological and medicinal applications.
Anticancer Research
Further, the compound's derivatives have been investigated for their anticancer properties. Kaur et al. (2014) review the anticancer potential of pyrimidines in fused scaffolds, indicating the significant research interest in pyrimidine-based scaffolds, including those derived from ethyl 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate, for their potential to interact with diverse enzymes, targets, and receptors in cancer treatment.
Enaminoketones and Enaminothiones Synthesis
The compound also plays a role in the synthesis of enaminoketones and enaminothiones, which are valuable intermediates for creating heterocycles and natural products. Negri, Kascheres, & Kascheres (2004) Negri et al., 2004 discuss the increased interest in cyclic-β-enaminoesters derived from such precursors for the synthesis of diverse heterocycles, highlighting the compound's versatility as a building block in synthetic chemistry.
Safety And Hazards
Future Directions
properties
IUPAC Name |
ethyl 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClN3O2/c1-2-15-9(14)5-3-11-8-6(5)7(10)12-4-13-8/h3-4H,2H2,1H3,(H,11,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCLIRPRTLSCXET-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CNC2=C1C(=NC=N2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50441767 | |
Record name | ETHYL 4-CHLORO-7H-PYRROLO[2,3-D]PYRIMIDINE-5-CARBOXYLATE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50441767 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-chloro-7H-pyrrolo[2,3-D]pyrimidine-5-carboxylate | |
CAS RN |
144927-57-1 | |
Record name | 7H-Pyrrolo[2,3-d]pyrimidine-5-carboxylic acid, 4-chloro-, ethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=144927-57-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | ETHYL 4-CHLORO-7H-PYRROLO[2,3-D]PYRIMIDINE-5-CARBOXYLATE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50441767 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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